molecular formula C17H14F3N3S B3160656 2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 866137-98-6

2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine

Cat. No.: B3160656
CAS No.: 866137-98-6
M. Wt: 349.4 g/mol
InChI Key: XEDBOPLMBJANIM-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a complex organic compound that features a quinazoline core substituted with a methylsulfanyl group and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the quinazoline core with a methylsulfanyl group, often using methylthiol or related reagents under basic conditions.

    Attachment of the Trifluoromethylbenzyl Group: This is typically done via a nucleophilic substitution reaction, where the quinazoline derivative reacts with a trifluoromethylbenzyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.

    Substitution: The trifluoromethylbenzyl group can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine
  • 2-(methylsulfanyl)-N-[4-(trifluoromethyl)benzyl]-4-quinazolinamine
  • 2-(methylsulfanyl)-N-[3-(difluoromethyl)benzyl]-4-quinazolinamine

Uniqueness

2-(methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of both the methylsulfanyl and trifluoromethyl groups imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3S/c1-24-16-22-14-8-3-2-7-13(14)15(23-16)21-10-11-5-4-6-12(9-11)17(18,19)20/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDBOPLMBJANIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155452
Record name 2-(Methylthio)-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866137-98-6
Record name 2-(Methylthio)-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866137-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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